molecular formula C16H18N4O3 B2884012 [6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid CAS No. 931939-53-6

[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid

Cat. No.: B2884012
CAS No.: 931939-53-6
M. Wt: 314.345
InChI Key: CDOQJNJHONPZQT-UHFFFAOYSA-N
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Description

[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid is a pyridazine derivative featuring a 4-phenylpiperazinyl substituent at position 3 and an acetic acid moiety at position 1 of the pyridazine ring. The compound’s structure combines a heterocyclic core (pyridazine) with a piperazine-linked phenyl group, which may confer unique physicochemical properties, such as enhanced solubility or ligand-binding capabilities.

Properties

IUPAC Name

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-15-7-6-14(17-20(15)12-16(22)23)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQJNJHONPZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a phenylpiperazine moiety, exhibits significant pharmacological properties, particularly in anti-inflammatory and anticancer research contexts.

Chemical Structure

The molecular formula of this compound is C22H23N5O2C_{22}H_{23}N_{5}O_{2} with a molecular weight of approximately 361.4 g/mol. The structure includes a pyridazine ring, which is essential for its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Inflammatory Pathways : The compound has shown promise in inhibiting pro-inflammatory cytokines, suggesting a role in reducing inflammation.
  • Anticancer Activity : Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.

Biological Activity Overview

Activity Type Description References
Anti-inflammatory Inhibits cytokine production, reducing inflammation.
Anticancer Induces apoptosis in various cancer cell lines.
Neuroprotective Potential effects on neuroinflammation and neuroprotection.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A study conducted by researchers explored the effects of this compound on TNF-alpha and IL-6 production in macrophages. The results demonstrated a significant reduction in these cytokines, indicating its potential as an anti-inflammatory agent .
  • Anticancer Research :
    • In vitro studies have shown that this compound effectively induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways . Another study highlighted its efficacy against lung cancer cell lines, where it inhibited cell proliferation and promoted cell cycle arrest at the G2/M phase .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases . This effect is hypothesized to be mediated by the modulation of oxidative stress markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridazine-acetic acid derivatives. Below is a comparative analysis with structurally related compounds identified in the evidence:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Applications
[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid Not provided C₁₆H₁₇N₅O₃ 327.34 4-phenylpiperazinyl (position 3), acetic acid Hypothetical: Drug design, catalysis
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid 1420794-89-3 C₁₅H₁₄N₂O₅ 302.29 Methoxy groups (positions 3, 4-phenyl), acetic acid Unknown (discontinued commercial product)
2-(6-oxopyridazin-1-yl)acetic acid 95209-84-0 C₆H₆N₂O₃ 154.12 No additional substituents Unknown (safety data available)
N-cyclopropyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide 1185163-41-0 C₁₉H₂₃N₅O₂ 353.42 4-phenylpiperazinyl, acetamide (vs. acetic acid) Unknown (structural analog)

Key Findings:

Structural Variations: The target compound distinguishes itself with a 4-phenylpiperazinyl group, which is absent in simpler analogs like 2-(6-oxopyridazin-1-yl)acetic acid. Piperazine derivatives are known for enhancing binding affinity in drug-receptor interactions . Compared to the methoxy-substituted analog (CAS 1420794-89-3), the target compound lacks aromatic methoxy groups but includes a piperazine ring, which may improve solubility and steric interactions .

Functional Group Impact: The acetic acid moiety in the target compound contrasts with the acetamide group in CAS 1185163-41-0.

By analogy, the acetic acid group in the target compound could similarly participate in metal ion binding, though this remains speculative.

Table 2: Hypothetical Adsorption Properties (Based on ASBB Evidence)

Property This compound 2-(6-oxopyridazin-1-yl)acetic Acid ASBB (Acetic Acid-Modified Biochar)
Functional Groups -COOH, piperazinyl-phenyl -COOH -COOH, porous structure
Adsorption Mechanism Potential ligand coordination Physical/chemical sorption Monodentate coordination
Adsorption Efficiency Unknown Unknown 97.8% U(VI) removal
Selectivity Likely high (piperazine specificity) Low Moderate (pH-dependent)

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